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Introduction

The food additive E171, comprised of titanium dioxide nanoparticles (TiO2 NPs), is widely used
in various consumer products. Emerging scientific evidence suggests that chronic exposure to
E171 may impact gut homeostasis, including the integrity of the intestinal barrier.[1][2][3]
Dysregulation of the gut barrier is implicated in the pathogenesis of inflammatory bowel
diseases and other systemic disorders. These application notes provide detailed protocols for a
range of in vitro and in vivo methods to assess the impact of E171 on gut barrier function,
aiding researchers in the toxicological evaluation of this and other nanomaterials.

In Vitro Assessment of Intestinal Epithelial Barrier
Integrity

A common in vitro approach utilizes human colonic adenocarcinoma Caco-2 cells, which
differentiate into a polarized monolayer of enterocytes with well-defined tight junctions,
mimicking the intestinal barrier.[4] Co-culture with mucus-secreting HT29-MTX cells can further
enhance the physiological relevance of the model.[4]

Key Experiments and Protocols

1. Transepithelial Electrical Resistance (TEER) Measurement
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TEER measurement is a non-invasive method to evaluate the integrity of the tight junctions in a
cell monolayer. A decrease in TEER indicates a loss of barrier integrity.

Protocol:

e Seed Caco-2 cells (or a co-culture of Caco-2 and HT29-MTX cells) onto permeable
Transwell® inserts and culture for 21 days to allow for differentiation and formation of a
mature monolayer.[5][6]

e Prior to E171 exposure, and at selected time points during and after exposure, aspirate the
culture medium from the apical and basolateral compartments.

» Wash the monolayer gently with pre-warmed Hanks' Balanced Salt Solution (HBSS).[7]

e Add fresh, pre-warmed HBSS to both compartments. For a 24-well plate, typical volumes are
400 pL in the apical and 750 pL in the basolateral chamber.[5]

e Using a voltohnmmeter with "chopstick" electrodes (e.g., Millicell-ERS device), measure the
electrical resistance across the cell monolayer at room temperature.[5] Ensure the shorter
electrode is in the apical chamber and the longer electrode is in the basolateral chamber.

e Measure the resistance of a blank Transwell® insert with HBSS alone to subtract the
background resistance.

e Calculate the TEER in Q-cm? by multiplying the net resistance (measured resistance - blank
resistance) by the surface area of the membrane.[6]

2. Paracellular Permeability Assay using Lucifer Yellow

This assay measures the flux of a fluorescent marker, Lucifer Yellow (LY), across the cell
monolayer. An increase in LY passage indicates increased paracellular permeability.

Protocol:

o Culture and differentiate Caco-2 cells on Transwell® inserts as described for the TEER
measurement.

o Following exposure to E171, wash the cell monolayers with pre-warmed HBSS.[8]
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e Add HBSS to the basolateral compartment.

» To the apical compartment, add a solution of Lucifer Yellow (typically 100 pg/mL or 100 pM in
HBSS).[8][9]

e Incubate for 1-2 hours at 37°C in a cell culture incubator.[9]
o At the end of the incubation period, collect samples from the basolateral compartment.

o Measure the fluorescence of the basolateral samples using a fluorescence plate reader
(excitation ~428 nm, emission ~540 nm).[10]

o Astandard curve of known LY concentrations is used to quantify the amount of LY that has
crossed the monolayer.

o The apparent permeability coefficient (Papp) can be calculated to quantify the permeability.
3. Western Blot Analysis of Tight Junction Proteins

This technique is used to quantify the expression levels of key tight junction proteins such as
Zonula Occludens-1 (ZO-1), occludin, and claudins, which are crucial for maintaining barrier
integrity.

Protocol:

o After exposure to E171, lyse the Caco-2 cells grown on the Transwell® membranes using a
suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

o Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA
assay).

» Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

o Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or
PVDF membrane.

o Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin
in TBST) to prevent non-specific antibody binding.[11]
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Incubate the membrane with primary antibodies specific for ZO-1, occludin, or claudin-1
overnight at 4°C.[11]

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.[11]

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Quantify the band intensities and normalize to a loading control such as 3-actin.

Quantitative Data Summary: In Vitro Studies

E171
. Exposure Observed
Parameter Concentrati ] Cell Model Reference
Time Effect
on
Significant
TEER 150 pg/mL 24 h Caco-2/HT29 [12]
decrease
Significant
350 pg/mL 24 h Caco-2/HT29 [12]
decrease
Paracellular N N Increased
N Not specified Not specified Caco-2 N [13]
Permeability permeability
Tight Junction Moderate
_ 21 days . .
Protein alterations in
) 50 pg/mL (repeated Caco-2/HT29 [14]
Expression CLDN1,
exposure)
(mRNA) OCLN, TJP1
_ _ Downregulati
Tight Junction
] on of genes
Protein . . . .
) Not specified Not specified Not specified  for tight [13]
Expression _ _
) junction
(Protein) )
proteins

In Vivo Assessment of Gut Barrier Function and
Inflammation
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Animal models, typically mice or rats, are essential for studying the complex interactions

between E171, the gut microbiota, and the host immune system.

Key Experiments and Protocols

1. Immunohistochemistry for Immune Cell Infiltration

This method allows for the visualization and quantification of immune cells, such as CD8+ T

cells and macrophages, that have infiltrated the gut tissue, indicating an inflammatory

response.

Protocol:

Following oral administration of E171 to mice, collect colon tissues and fix them in 10%
formalin before embedding in paraffin (FFPE).[15]

Cut thin sections (e.g., 10 um) of the FFPE tissue and mount them on slides.[16]
Deparaffinize and rehydrate the tissue sections.

Perform antigen retrieval to unmask the epitopes. A common method is heat-induced epitope
retrieval using a citrate-based buffer.[17]

Block non-specific binding sites using a blocking solution (e.g., 5% goat serum).[17]

Incubate the sections with primary antibodies against specific immune cell markers (e.g.,
anti-CD8a for cytotoxic T cells, anti-F4/80 for macrophages) overnight at 4°C.[15][16]

Wash and incubate with a fluorescently labeled secondary antibody.
Counterstain with a nuclear stain like DAPI.
Mount the slides and visualize the stained sections using a fluorescence microscope.

Quantify the number of positive cells per unit area of tissue.

. RT-gPCR for Inflammatory Cytokine Expression
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This techniqgue measures the gene expression levels of pro-inflammatory cytokines such as IL-
6, IL-17, and TNF-a in the gut tissue.

Protocol:

After E171 exposure, collect colon tissue from mice and immediately store it in an RNA
stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen.

Extract total RNA from the tissue using a suitable kit (e.g., RNeasy Mini Kit).

Assess the quality and quantity of the extracted RNA using a spectrophotometer or a
bioanalyzer.

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription Kit.

Perform quantitative PCR (QPCR) using the synthesized cDNA, specific primers for the
target cytokines (e.g., IL-6, IL-17A, TNF-a), and a fluorescent dye (e.g., SYBR Green).[1]

Use a housekeeping gene (e.g., GAPDH, B-actin) for normalization.

Calculate the relative gene expression using the AACt method.

. Gut Microbiota Analysis

Changes in the gut microbiota composition can impact gut barrier function. 16S rRNA gene

sequencing is a standard method to analyze these changes.

Protocol:

Collect fecal samples from mice before, during, and after E171 administration.
Extract microbial DNA from the fecal samples using a specialized kit.
Amplify the V3-V4 or other variable regions of the 16S rRNA gene by PCR.

Sequence the amplicons using a high-throughput sequencing platform (e.g., lllumina MiSeq).
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e Process the sequencing data using bioinformatics pipelines (e.g., QIIME, DADA2) to identify
the bacterial taxa present and their relative abundances.

o Perform statistical analysis to identify significant differences in the microbiota composition
between control and E171-treated groups.

Quantitative Data Summary: In Vivo Studies

Exposure Animal Observed
Parameter E171 Dose . Reference
Duration Model Effect
Significant
CD8+ T Cell 10 mg/kg ) ) )
o 3-4 weeks Mice increase in [1]
Infiltration BW/day
the colon
Increased
Macrophage N N )
o Not specified Not specified Mice macrophages  [1]
Infiltration .
in the colon
10 and 50 Decreased
Muc2 Gene ) o
) mg/kg 3-4 weeks Mice expressionin  [1]
Expression
BW/day the colon
IL-6, IL-17, Increased
TNF-a Gene Not specified Not specified Mice expressionin  [1]
Expression the colon
No significant
changes in
Gut 2.5 mg/kg ]
) ) 7 days Mice fecal [18]
Microbiota bw/day ) ]
microbiota
composition

Signaling Pathway Analysis
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation by stimuli like

nanoparticles, triggers the maturation and release of pro-inflammatory cytokines IL-13 and IL-
18.
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Protocol for In Vitro Assay:

o Culture macrophages (e.g., bone marrow-derived macrophages (BMDMs) or the NR8383
cell line).[19]

e Prime the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a few hours to upregulate
the expression of pro-1L-1[3.[19]

o Expose the primed macrophages to different concentrations of E171 for a specified duration
(e.g., 24 hours).[19]

e Collect the cell culture supernatant.

o Measure the concentration of secreted IL-1f3 in the supernatant using an enzyme-linked
immunosorbent assay (ELISA).[19]

e Anincrease in IL-1P release compared to the control (LPS-primed but not E171-exposed
cells) indicates NLRP3 inflammasome activation.
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Caption: In Vitro Experimental Workflow.
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Caption: NLRP3 Inflammasome Activation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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